![molecular formula C20H26N2O B3851630 1-Ethyl-4-[(3-phenylmethoxyphenyl)methyl]piperazine](/img/structure/B3851630.png)
1-Ethyl-4-[(3-phenylmethoxyphenyl)methyl]piperazine
Overview
Description
1-Ethyl-4-[(3-phenylmethoxyphenyl)methyl]piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethyl group and a phenylmethoxyphenyl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[(3-phenylmethoxyphenyl)methyl]piperazine typically involves the reaction of 1-ethylpiperazine with 3-phenylmethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-[(3-phenylmethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-4-[(3-phenylmethoxyphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of various chemical products and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[(3-phenylmethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, piperazine derivatives are known to act as GABA receptor agonists, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites .
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperazine: A simpler piperazine derivative with a single methyl group attached to the nitrogen atom.
1-Ethyl-4-(3-furylmethyl)piperazine: Another piperazine derivative with a furylmethyl group instead of the phenylmethoxyphenyl group.
Uniqueness
1-Ethyl-4-[(3-phenylmethoxyphenyl)methyl]piperazine is unique due to the presence of the phenylmethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
IUPAC Name |
1-ethyl-4-[(3-phenylmethoxyphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-2-21-11-13-22(14-12-21)16-19-9-6-10-20(15-19)23-17-18-7-4-3-5-8-18/h3-10,15H,2,11-14,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSZVKVTEALWCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=CC=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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